molecular formula C10H13BrMgO B13440417 5-Methyl-2-iso-propoxyphenylmagnesium bromide, 0.5M 2-MeTHF

5-Methyl-2-iso-propoxyphenylmagnesium bromide, 0.5M 2-MeTHF

Cat. No.: B13440417
M. Wt: 253.42 g/mol
InChI Key: NOEOHLALNOZADB-UHFFFAOYSA-M
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Description

5-Methyl-2-iso-propoxyphenylmagnesium bromide is a Grignard reagent with the molecular formula C₁₁H₁₅BrMgO (estimated based on structural analogs). It is prepared as a 0.5M solution in 2-methyltetrahydrofuran (2-MeTHF), a solvent known for its low toxicity, high boiling point, and compatibility with organometallic reactions. This compound is primarily employed in nucleophilic additions, aryl couplings, and synthesis of complex aromatic systems in pharmaceutical and agrochemical research .

Properties

IUPAC Name

magnesium;1-methyl-4-propan-2-yloxybenzene-5-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13O.BrH.Mg/c1-8(2)11-10-6-4-9(3)5-7-10;;/h4-6,8H,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEOHLALNOZADB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[C-]=C(C=C1)OC(C)C.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Methyl-2-iso-propoxyphenylmagnesium bromide involves the reaction of 5-Methyl-2-iso-propoxyphenyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of 2-methyltetrahydrofuran as a solvent is preferred due to its lower toxicity and better environmental profile compared to traditional solvents like diethyl ether.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Addition: The compound undergoes nucleophilic addition reactions with carbonyl compounds such as aldehydes and ketones to form secondary and tertiary alcohols.

    Substitution Reactions: It can participate in substitution reactions where the magnesium bromide group is replaced by other functional groups.

Common Reagents and Conditions:

    Carbonyl Compounds: Aldehydes, ketones, esters, and carbon dioxide.

    Reaction Conditions: Typically carried out at low temperatures to control the reactivity and prevent side reactions.

Major Products:

    Alcohols: Secondary and tertiary alcohols are the primary products when reacted with aldehydes and ketones.

    Carboxylic Acids: Reaction with carbon dioxide yields carboxylic acids.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.

    Catalysis: Acts as a catalyst in various organic reactions.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of intermediates for drug development.

    Bioconjugation: Employed in the modification of biomolecules for research purposes.

Industry:

    Material Science: Used in the production of polymers and other advanced materials.

    Environmental Chemistry: Applied in the synthesis of environmentally friendly chemicals and solvents.

Mechanism of Action

The mechanism of action of 5-Methyl-2-iso-propoxyphenylmagnesium bromide involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center attacks electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reaction proceeds through a transition state where the magnesium coordinates with the oxygen atom of the carbonyl group, stabilizing the intermediate and facilitating the nucleophilic attack.

Comparison with Similar Compounds

Comparison with Similar Grignard Reagents

The following table summarizes key structural, physicochemical, and functional differences between 5-methyl-2-iso-propoxyphenylmagnesium bromide and analogous compounds:

Compound Name Molecular Formula Molecular Weight Solvent Concentration Key Features References
5-Methyl-2-iso-propoxyphenylmagnesium bromide C₁₁H₁₅BrMgO* ~275.44* 2-MeTHF 0.5M Bulky iso-propoxy group enhances steric hindrance, moderating reactivity.
5-Chloro-2-methoxyphenylmagnesium bromide C₇H₆BrClMgO 245.78 2-MeTHF 0.5M Electron-withdrawing Cl substituent increases electrophilicity; higher stability.
5-Methyl-2-thienylmagnesium bromide C₅H₅BrMgS 201.36 2-MeTHF 0.5M Thienyl ring enables conjugation; used in heterocyclic synthesis.
4-Chloro-2-methoxyphenylmagnesium bromide C₇H₆BrClMgO 245.78 THF 0.5M Lower solubility in THF vs. 2-MeTHF; slower reaction kinetics.
3-Fluoro-4-methoxyphenylmagnesium bromide C₇H₆BrFMgO 229.32 2-MeTHF 0.5M Fluorine substituent improves metabolic stability in drug intermediates.

Key Research Findings

Solvent Effects: 2-MeTHF offers superior solvation for aromatic Grignard reagents compared to THF, reducing side reactions like protonolysis. For example, phenylmagnesium bromide in 2-MeTHF/ether mixtures showed racemic product formation, whereas THF-based reactions exhibited higher stereoselectivity . 2-MeTHF’s higher boiling point (80°C vs. 66°C for THF) enables reactions at elevated temperatures without solvent loss .

Substituent Influence :

  • Electron-donating groups (e.g., methoxy, iso-propoxy) decrease electrophilicity but improve reagent stability. For instance, 5-methyl-2-iso-propoxyphenylmagnesium bromide exhibits slower reaction rates with ketones compared to 5-chloro-2-methoxyphenyl analogs .
  • Halogen substituents (Cl, F) enhance reactivity toward electrophilic partners. 5-Chloro-2-methoxyphenylmagnesium bromide achieved 72% yield in intramolecular cyclization with BnBr at -78°C .

Application-Specific Performance :

  • Thienyl-based reagents (e.g., 5-methyl-2-thienylmagnesium bromide) are preferred for synthesizing sulfur-containing heterocycles, critical in material science .
  • Chlorinated variants (e.g., 4-chloro-2-methoxyphenylmagnesium bromide) are utilized in cross-couplings for antipsychotic drug intermediates .

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